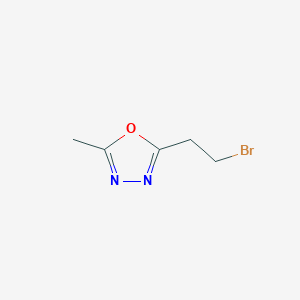

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” is likely to be an organic compound given its structure. Organic compounds containing a bromoethyl group are often used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” were not found, N-alkylation of similar compounds has been studied . The N-alkylation of free-base chlorin and its corresponding Zn(II) complex was extended to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Chemical Reactions Analysis

The scope of the reaction was studied by extending the N-alkylation of the free-base chlorin and its corresponding Zn(II) complex to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 1,3,4-Oxadiazole Derivatives

New derivatives of 1,3,4-oxadiazole have been synthesized, showing significant antimicrobial activities. These derivatives include compounds with a 6-bromonaphthalene moiety, indicating the versatility of the oxadiazole ring in chemical synthesis (Mayekar et al., 2010).

Green Synthetic Methods

Eco-friendly synthetic methods for 2-aryl-1,3,4-oxadiazoles have been developed, featuring high yields and energy efficiency. This reflects the growing importance of sustainable practices in chemical synthesis (Zhu et al., 2015).

Biological and Pharmaceutical Applications

Antimicrobial Evaluation

Various 1,3,4-oxadiazole derivatives, including those synthesized through C–S bond formation and azide–alkyne cyclocondensation, have demonstrated promising in vitro antibacterial and antifungal activities (Sindhu et al., 2013).

Anti-Inflammatory Activity

Some newly synthesized 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory properties, highlighting their potential in therapeutic applications (Santhanalakshmi et al., 2022).

Industrial and Environmental Applications

Corrosion Inhibition

Oxadiazole derivatives have been studied for their effectiveness in inhibiting steel corrosion, demonstrating high inhibition efficiency. This suggests their potential use in industrial applications to protect metals from corrosion (Kalia et al., 2020).

Delayed Luminescence in OLEDs

Certain oxadiazole derivatives have been found to exhibit delayed luminescence, making them useful in organic light-emitting diodes (OLEDs) with high efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-4-7-8-5(9-4)2-3-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFQLQZAXYLLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)